molecular formula C6H10O4 B6270490 methyl 3-methoxy-4-oxobutanoate CAS No. 75383-99-2

methyl 3-methoxy-4-oxobutanoate

Cat. No.: B6270490
CAS No.: 75383-99-2
M. Wt: 146.1
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Description

Methyl 3-methoxy-4-oxobutanoate, also known as methyl 4-methoxyacetoacetate, is an organic compound with the molecular formula C6H10O4. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is soluble in organic solvents such as ethanol and ether, but only slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-4-oxobutanoate can be synthesized through several methods. One common method involves the reaction of methyl 4-chloro-3-oxobutanoate with methanol in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like tetrahydrofuran under an inert atmosphere at temperatures between 15-25°C. The reaction mixture is then stirred for several hours, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Typically involves the use of alcohols and acid catalysts.

    Nucleophilic Addition: Common nucleophiles include amines and hydrides.

    Oxidation: Often carried out using oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride.

Major Products Formed

    Esterification: Formation of various esters.

    Nucleophilic Addition: Formation of addition products such as amines.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-methoxy-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methoxy-4-oxobutanoate involves its ability to participate in nucleophilic addition and esterification reactions. The carbonyl group in the compound acts as an electrophilic center, attracting nucleophiles and facilitating the formation of addition products. This reactivity is crucial for its role as an intermediate in various chemical syntheses .

Comparison with Similar Compounds

Methyl 3-methoxy-4-oxobutanoate can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

CAS No.

75383-99-2

Molecular Formula

C6H10O4

Molecular Weight

146.1

Purity

90

Origin of Product

United States

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